tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate
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Overview
Description
The compound “tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:
- Formation of the benzodiazepine core through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution or addition reactions.
- Attachment of the phenoxy and carbamate groups through esterification or amidation reactions.
- Final coupling of the tert-butyl group using tert-butyl carbamate or similar reagents.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents and solvents.
- Implementation of catalytic processes to enhance reaction efficiency.
- Application of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of cyano groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions for these reactions may include:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield ketones or aldehydes.
- Reduction may yield primary or secondary amines.
- Substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzodiazepine derivatives, carbamates, and phenoxy-substituted molecules. Examples include:
- Diazepam (a benzodiazepine derivative).
- Carbaryl (a carbamate insecticide).
- Tamoxifen (a phenoxy-substituted compound used in cancer therapy).
Uniqueness
The uniqueness of the compound lies in its combination of functional groups and structural features, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C71H77N7O12 |
---|---|
Molecular Weight |
1220.4 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C71H77N7O12/c1-10-57(49-16-12-11-13-17-49)64(51-25-30-55(79)31-26-51)52-27-32-56(33-28-52)89-39-37-75(7)63(80)45-88-41-40-87-38-36-73-67(82)53-21-23-54(24-22-53)68(83)78-46(2)65(74-66(81)47(3)76(8)70(85)90-71(4,5)6)69(84)77(60-34-20-48(43-72)42-61(60)78)44-59-58-19-15-14-18-50(58)29-35-62(59)86-9/h11-35,42,46-47,65,79H,10,36-41,44-45H2,1-9H3,(H,73,82)(H,74,81)/b64-57+/t46-,47-,65-/m0/s1 |
InChI Key |
ZBSUUCSLUPVKFV-HQXVZGQMSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4[C@H]([C@@H](C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C)C)/C8=CC=CC=C8 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4C(C(C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C)C)C8=CC=CC=C8 |
Origin of Product |
United States |
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